molecular formula C19H22N2O4 B15082618 Dibenzyl propane-1,3-diylbiscarbamate CAS No. 18807-68-6

Dibenzyl propane-1,3-diylbiscarbamate

Katalognummer: B15082618
CAS-Nummer: 18807-68-6
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: KZGAPNGPYSLAKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dibenzyl propane-1,3-diylbiscarbamate is an organic compound with the molecular formula C19H22N2O4. It belongs to the class of carbamate esters, which are esters of carbamic acid. This compound is characterized by its unique structure, which includes two benzyl groups attached to a propane-1,3-diylbiscarbamate backbone .

Vorbereitungsmethoden

The synthesis of dibenzyl propane-1,3-diylbiscarbamate typically involves the reaction of benzyl chloroformate with propane-1,3-diamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography .

Analyse Chemischer Reaktionen

Dibenzyl propane-1,3-diylbiscarbamate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Dibenzyl propane-1,3-diylbiscarbamate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of dibenzyl propane-1,3-diylbiscarbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by forming stable carbamate-enzyme complexes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids .

Vergleich Mit ähnlichen Verbindungen

Dibenzyl propane-1,3-diylbiscarbamate can be compared with other carbamate esters such as diethyl propane-1,3-diylbiscarbamate and dimethyl propane-1,3-diylbiscarbamate. While these compounds share a similar backbone structure, the presence of different substituents (benzyl, ethyl, or methyl groups) imparts unique chemical and physical properties to each compound. This compound is unique due to its benzyl groups, which enhance its stability and reactivity compared to its ethyl and methyl counterparts .

Eigenschaften

CAS-Nummer

18807-68-6

Molekularformel

C19H22N2O4

Molekulargewicht

342.4 g/mol

IUPAC-Name

benzyl N-[3-(phenylmethoxycarbonylamino)propyl]carbamate

InChI

InChI=1S/C19H22N2O4/c22-18(24-14-16-8-3-1-4-9-16)20-12-7-13-21-19(23)25-15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,20,22)(H,21,23)

InChI-Schlüssel

KZGAPNGPYSLAKJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC(=O)NCCCNC(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.